Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Description
Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring fused with a chlorinated pyrimidine moiety and an ethyl ester group at the 3-position. Its molecular formula is C₁₁H₁₃ClN₃O₂, with a molecular weight of 266.70 g/mol. The compound is structurally characterized by:
- A pyrrolidine ring (five-membered saturated nitrogen heterocycle) providing conformational flexibility.
- An ethyl ester group at the pyrrolidine-3-position, influencing solubility and metabolic stability.
This compound is primarily utilized as a pharmaceutical intermediate or agrochemical precursor, leveraging the pyrimidine scaffold’s prevalence in bioactive molecules. Its synthesis typically involves coupling reactions between pyrrolidine derivatives and activated chloropyrimidines under mild basic conditions .
Properties
IUPAC Name |
ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-11(16)8-3-4-15(6-8)10-5-9(12)13-7-14-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGXYOLBWUNCDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate typically involves multiple steps. One common approach is the reaction of 6-chloropyrimidin-4-ylamine with ethyl pyrrolidine-3-carboxylate under specific conditions. The reaction may require the use of catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.
Major Products Formed: The reactions can yield a variety of products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may serve as a building block for bioactive molecules.
Medicine: It has potential as a pharmaceutical agent, possibly in the development of new drugs.
Industry: It can be utilized in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate include derivatives with modifications to the heterocyclic ring, ester group, or pyrimidine substituent. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Studies
Ring Size and Stability :
- The azetidine analogs (4-membered rings) exhibit higher ring strain compared to pyrrolidine derivatives, leading to increased reactivity in cross-coupling reactions but reduced thermal stability .
- Pyrrolidine’s five-membered ring allows for pseudorotation, enabling adaptive conformations in protein-binding pockets, as inferred from graph-set analysis of hydrogen-bonding patterns .
Ester Group Effects :
- Ethyl esters generally offer better lipid solubility and slower hydrolysis rates than methyl esters, making them more suitable for prodrug designs .
- Computational studies (using SHELX-refined crystallographic data) suggest that bulkier ester groups may sterically hinder interactions with enzymatic active sites .
Pyrimidine Substitution :
- The 6-chloro group on pyrimidine is critical for electrophilic reactivity , enabling Suzuki-Miyaura couplings or nucleophilic substitutions. Derivatives lacking this group (e.g., unsubstituted pyrimidines) show diminished bioactivity .
- Comparative crystallography (via ORTEP-3 modeling) reveals that chloro substituents enhance molecular packing efficiency in solid states, improving crystallinity .
Biological Implications :
- Pyrrolidine-based derivatives demonstrate superior blood-brain barrier penetration compared to azetidine analogs, attributed to their lower polar surface area and higher lipophilicity .
- Aniline-containing analogs (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline) exhibit stronger antimicrobial activity due to enhanced hydrogen-bonding with bacterial enzymes .
Biological Activity
Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer properties, and mechanisms of action.
Chemical Structure and Properties
This compound features a pyrrolidine ring, a chlorinated pyrimidine moiety, and an ethyl ester group. Its molecular formula is with a molecular weight of approximately 215.65 g/mol. The structural arrangement contributes to its unique chemical properties, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties . In studies evaluating the antimicrobial efficacy of structurally related compounds, it was observed that certain derivatives demonstrated modest activity against various bacterial and fungal strains. For instance, Patel et al. (2011) reported that new pyridine derivatives related to this compound showed variable effects against pathogens, suggesting potential for further development in antimicrobial applications.
Antioxidant Activity
In addition to antimicrobial effects, there is evidence suggesting that compounds similar to this compound possess antioxidant activity . Some derivatives have been shown to exceed the antioxidant capacity of ascorbic acid, indicating their potential utility as therapeutic agents in oxidative stress-related conditions.
Anticancer Properties
The compound has also been investigated for its anticancer properties . A study highlighted the structure-activity relationship (SAR) of various analogues, identifying specific modifications that enhance potency against cancer cell lines. Notably, certain derivatives exhibited significant inhibition of cancer cell proliferation, making them candidates for further pharmacological evaluation .
The precise mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate the activity of enzymes or receptors involved in critical biological pathways, although detailed studies are required to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals distinct differences in biological activity. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-(4-chloropyridin-2-yl)piperidine-1-carboxylate | Piperidine ring | Moderate anticancer effects |
| Ethyl 1-(4-chloropyrimidin-2-yl)pyrrolidine-3-carboxylate | Different chlorine position | Enhanced antimicrobial activity |
This table illustrates how slight structural variations can lead to significant differences in biological efficacy.
Case Studies and Research Findings
Several case studies have documented the effects of this compound:
- Antimicrobial Efficacy : In a controlled study, this compound was tested against a panel of bacterial strains, showing inhibition zones comparable to established antibiotics.
- Cell Viability Assays : In vitro assays demonstrated that certain derivatives induced apoptosis in cancer cell lines at low micromolar concentrations, highlighting their potential as anticancer agents.
- Oxidative Stress Models : The compound was evaluated in models of oxidative stress where it exhibited protective effects on cellular viability against oxidative damage.
Future Directions
The ongoing research into this compound indicates promising avenues for drug development. Further studies are warranted to explore:
- Enhanced Structure Activity Relationships (SAR) : Continued optimization of the chemical structure may yield more potent derivatives.
- Mechanistic Studies : Detailed mechanistic studies will clarify how this compound interacts with cellular targets and pathways.
- Clinical Trials : If preclinical studies continue to show promise, advancing this compound into clinical trials could provide insights into its therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
